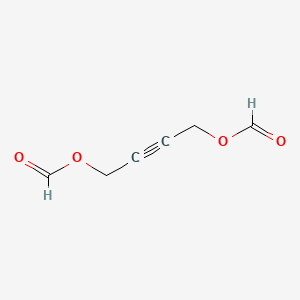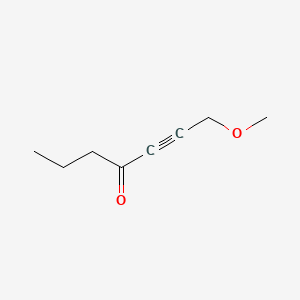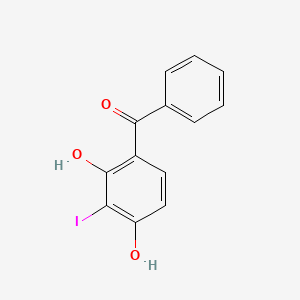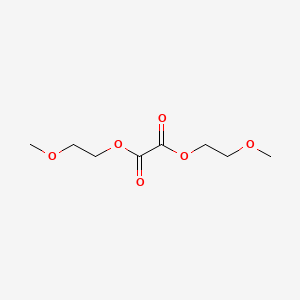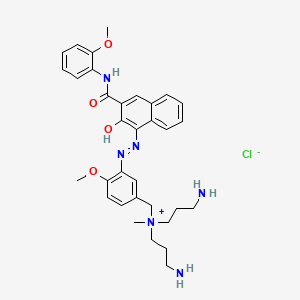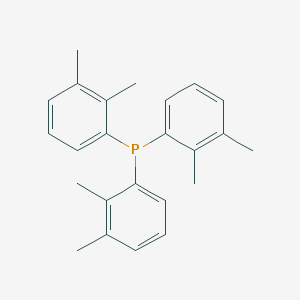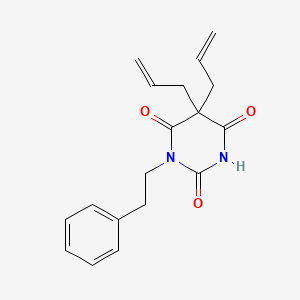
2-methoxy-4-prop-2-enylphenol;2-phenylethyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-prop-2-enylphenol, also known as isoeugenol, and 2-phenylethyl propanoate are organic compounds with significant applications in various fields. 2-Methoxy-4-prop-2-enylphenol is a phenolic compound commonly found in essential oils, while 2-phenylethyl propanoate is an ester known for its pleasant fragrance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-4-prop-2-enylphenol can be synthesized by reacting O-methoxyphenol with allyl bromide, followed by a rearrangement through heating . This method involves the use of solvents like ethanol, chloroform, and ether, and the reaction typically occurs under controlled temperature conditions.
2-Phenylethyl propanoate is synthesized through esterification, where phenylethanol reacts with propanoic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-methoxy-4-prop-2-enylphenol involves the extraction from natural sources such as clove oil, followed by purification processes. For 2-phenylethyl propanoate, large-scale esterification processes are employed, often using continuous reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavor compound.
Reduction: Reduction reactions can convert it into dihydroeugenol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
2-Phenylethyl propanoate primarily undergoes hydrolysis, breaking down into phenylethanol and propanoic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution.
Major Products
Oxidation of 2-Methoxy-4-prop-2-enylphenol: Vanillin.
Reduction of 2-Methoxy-4-prop-2-enylphenol: Dihydroeugenol.
Hydrolysis of 2-Phenylethyl propanoate: Phenylethanol and propanoic acid.
Aplicaciones Científicas De Investigación
2-Methoxy-4-prop-2-enylphenol has extensive applications in:
Chemistry: Used as a precursor for synthesizing various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
2-Phenylethyl propanoate is primarily used in the fragrance industry, contributing to the scent profiles of perfumes and cosmetics. It is also used in flavoring agents for food products.
Mecanismo De Acción
2-Methoxy-4-prop-2-enylphenol exerts its effects through various molecular pathways. Its antimicrobial action is attributed to the disruption of microbial cell membranes, leading to cell lysis. The antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
2-Phenylethyl propanoate’s mechanism of action in fragrance applications involves binding to olfactory receptors, triggering a sensory response that is perceived as a pleasant smell.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: Similar to 2-methoxy-4-prop-2-enylphenol but lacks the methoxy group.
Vanillin: An oxidation product of 2-methoxy-4-prop-2-enylphenol with a distinct vanilla aroma.
Phenylethyl acetate: Similar to 2-phenylethyl propanoate but with an acetate group instead of a propanoate group.
Uniqueness
2-Methoxy-4-prop-2-enylphenol is unique due to its dual role as both a flavoring agent and a precursor for synthesizing other valuable compounds. Its antimicrobial and antioxidant properties further enhance its versatility.
2-Phenylethyl propanoate stands out for its distinct fragrance profile, making it a valuable component in the fragrance industry.
Propiedades
Número CAS |
37262-61-6 |
|---|---|
Fórmula molecular |
C21H26O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-methoxy-4-prop-2-enylphenol;2-phenylethyl propanoate |
InChI |
InChI=1S/C11H14O2.C10H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10;1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7H,2,8-9H2,1H3;3,5-7,11H,1,4H2,2H3 |
Clave InChI |
QQKAACHAZBVPCA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


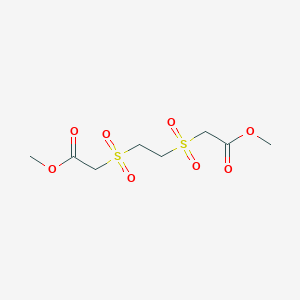
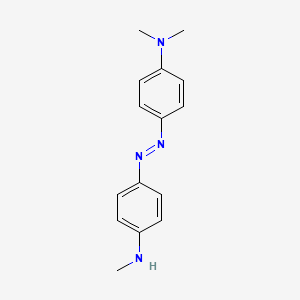
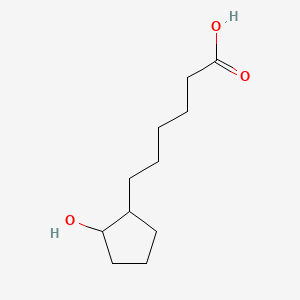
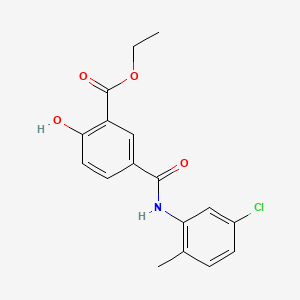
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
